REACTION_CXSMILES
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ClCCCl.[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[N+:12]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1)([O-:14])=[O:13].[Cl-].[Cl-].[Cl-].[Al+3]>CCO>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:19]([C:18]2[CH:17]=[CH:16][C:15]([N+:12]([O-:14])=[O:13])=[CH:23][CH:22]=2)=[O:20])=[CH:8][CH:7]=1 |f:3.4.5.6|
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Name
|
|
Quantity
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480.8 mL
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Type
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reactant
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Smiles
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ClCCCl
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Name
|
|
Quantity
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90.4 mL
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Type
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reactant
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
|
111.4 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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97 g
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Type
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reactant
|
Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
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Name
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ice water
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Quantity
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2 L
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
the resulting mixture stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 2-L 4-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter
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Type
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TEMPERATURE
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Details
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the reaction was heated to 60° C.
|
Type
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STIRRING
|
Details
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stirred for 10 h
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Duration
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10 h
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled to 20° C.
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Type
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STIRRING
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Details
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stirred for 10 min
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Duration
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10 min
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Type
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EXTRACTION
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Details
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The resulting aqueous mixture was extracted with DCM (600 mL×2)
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Type
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WASH
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Details
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The combined organic extracts were was washed with deionized water (1 L×3)
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Type
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CONCENTRATION
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Details
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The solvent was concentrated at 40° C.
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Type
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CUSTOM
|
Details
|
to remove DCM
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Type
|
CUSTOM
|
Details
|
at 66° C. to yield a pale to slight yellowish solid, which
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
gradually cooled to 4° C. over 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |